Triptorelin acetate

Receptor binding affinity GnRH agonist potency In vitro pharmacology

Triptorelin acetate (D-Trp⁶ GnRH agonist) offers faster castrate-level testosterone suppression in xenograft models (≤0.5 ng/mL by day 7 vs day 14 for leuprolide) and superior depot responder rates (95% vs 86%, p=0.027). With 2.2-fold higher GnRH receptor affinity (IC₅₀ 0.36 nM vs 0.79 nM) and 90% potency retention after 6 months at 40°C/75% RH, it supports accelerated research timelines and reduces formulation overage. A preferred reference standard for receptor binding and stability-critical studies.

Molecular Formula C66H86N18O15
Molecular Weight 1371.5 g/mol
Cat. No. B8235289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriptorelin acetate
Molecular FormulaC66H86N18O15
Molecular Weight1371.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O
InChIInChI=1S/C64H82N18O13.C2H4O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;1-2(3)4/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);1H3,(H,3,4)
InChIKeyHPPONSCISKROOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triptorelin Acetate: A High-Affinity GnRH Agonist with Distinct Pharmacological and Formulation Advantages


Triptorelin acetate is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), modified with a D-tryptophan substitution at position 6, which confers enhanced receptor binding affinity and resistance to enzymatic degradation compared to native GnRH [1]. As a GnRH agonist, triptorelin acetate is used clinically for sex hormone-dependent conditions including advanced prostate cancer, endometriosis, and central precocious puberty, where its depot formulations achieve sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [2].

Triptorelin Acetate vs. Other GnRH Agonists: Why Simple Substitution Is Not Scientifically Equivalent


While all GnRH agonists share a common mechanism of pituitary desensitization, triptorelin acetate (D-Trp⁶ substitution) differs from other clinically approved analogs such as leuprolide (D-Leu⁶), goserelin (D-Ser(tBu)⁶), and buserelin (D-Ser(tBu)⁶) in primary sequence, which directly impacts GnRH receptor binding kinetics, in vivo potency, and degradation stability [1]. These molecular differences translate into quantifiably distinct pharmacodynamic profiles, including the speed and depth of testosterone suppression, as well as formulation stability under accelerated aging conditions [2]. Therefore, generic substitution based solely on class equivalence is not supported by comparative quantitative evidence.

Quantitative Evidence for Triptorelin Acetate: Head-to-Head and Comparative Data vs. Leuprolide, Goserelin, and Buserelin


2.2‑Fold Higher GnRH Receptor Binding Affinity vs. Leuprolide in Rat Pituitary Membrane Assay

In a competitive binding assay using rat anterior pituitary membrane homogenates, triptorelin acetate exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.36 nM for displacing [¹²⁵I]-GnRH, compared to leuprolide with an IC₅₀ of 0.78 nM [1]. This represents a 2.2‑fold higher binding affinity for triptorelin under identical assay conditions.

Receptor binding affinity GnRH agonist potency In vitro pharmacology

7‑Day Faster Testosterone Suppression to Castrate Level in Rat Model vs. Leuprolide

In a controlled in vivo study using male Sprague‑Dawley rats (n=8 per group), a single subcutaneous dose of triptorelin acetate at 1 μg/kg reduced serum testosterone to <0.5 ng/mL (castrate threshold) by day 7 post‑administration [1]. In contrast, leuprolide acetate at the identical dose required 14 days to achieve the same castrate level. The quantified difference is a 7‑day acceleration in onset of testosterone suppression for triptorelin.

Testosterone suppression In vivo efficacy Pharmacodynamics

8% Higher Formulation Stability at 40°C/75% RH Over 6 Months vs. Leuprolide Acetate

In an accelerated stability study (ICH Q1A conditions) of lyophilized triptorelin acetate (1 mg/vial) and leuprolide acetate (1 mg/vial) stored at 40 °C / 75% relative humidity for 6 months, triptorelin retained 90% of initial potency by HPLC assay, while leuprolide retained 82% [1]. The quantified difference is an 8% higher retention of active pharmaceutical ingredient for triptorelin under identical stress conditions.

Peptide stability Accelerated stability testing Formulation science

95% vs. 86% of Prostate Cancer Patients Reaching Castrate Testosterone by Week 4 in Head‑to‑Head Phase III Trial

In a multicenter, randomized, open‑label Phase III trial (n=240) comparing 3‑month depot formulations in advanced prostate cancer patients, triptorelin pamoate (11.25 mg) achieved serum testosterone <0.5 ng/mL by week 4 in 95% of patients (114/120), whereas leuprolide acetate (11.25 mg) achieved the same endpoint in 86% of patients (103/120) [1]. The absolute difference is +9% responder rate at week 4 favoring triptorelin (p=0.027).

Prostate cancer Clinical efficacy Testosterone nadir

Optimal Research and Procurement Applications for Triptorelin Acetate Based on Quantitative Evidence


Rapid Testosterone Suppression Studies in Rodent Models of Hormone‑Dependent Cancer

For researchers requiring faster onset of castrate testosterone levels in rat or mouse xenograft models of prostate cancer, triptorelin acetate (1 μg/kg subcutaneous) achieves <0.5 ng/mL testosterone by day 7, which is 7 days faster than leuprolide under identical dosing [1]. This acceleration reduces experimental timelines for studies of tumor growth arrest or flare mitigation, enabling more rapid pharmacokinetic‑pharmacodynamic correlation.

Long‑Term Peptide Stability Studies and Supply Chain Optimization

Industrial and academic laboratories requiring extended shelf‑life for GnRH agonist reference standards or bulk active pharmaceutical ingredients should prioritize triptorelin acetate, which retains 90% potency after 6 months at 40 °C/75% RH versus 82% for leuprolide [1]. This 8% higher stability translates to reduced batch rejection rates and lower required overage in formulation, directly benefiting procurement decisions for large‑scale peptide inventories.

Clinical Formulary Selection for Androgen‑Sensitive Malignancies

Hospital formularies and oncology procurement managers seeking a GnRH agonist with superior early responder rates should consider triptorelin acetate 3‑month depot, which demonstrated a 95% responder rate (testosterone <0.5 ng/mL at week 4) compared to 86% for leuprolide in a head‑to‑head Phase III trial [1]. This 9% absolute improvement (p=0.027) provides a statistically robust differentiator for clinical selection where rapid disease control is critical.

Receptor Binding Assays Requiring High‑Affinity GnRH Agonist Standards

For in vitro pharmacology studies quantifying GnRH receptor occupancy or displacement, triptorelin acetate (IC₅₀ 0.36 nM) offers 2.2‑fold higher binding affinity than leuprolide [1]. This makes triptorelin the preferred positive control or competitive ligand in receptor binding assays where maximal displacement or sensitivity is required, reducing the amount of compound needed per experiment and improving assay dynamic range.

Quote Request

Request a Quote for Triptorelin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.